4-Ethoxy-3-fluoro-2-methylbenzaldehyde is an aromatic compound characterized by the presence of an ethoxy group, a fluoro group, and a methyl group attached to a benzaldehyde structure. Its molecular formula is , and it has a molecular weight of approximately 182.19 g/mol. This compound is classified as a fluorinated aromatic aldehyde and is significant in organic synthesis due to its unique chemical properties and potential applications in various scientific fields.
The synthesis of 4-Ethoxy-3-fluoro-2-methylbenzaldehyde can be achieved through several methods, primarily involving electrophilic aromatic substitution reactions. These reactions introduce the ethoxy and fluoro groups under controlled conditions using appropriate reagents.
The reaction conditions often include:
The structural representation of 4-Ethoxy-3-fluoro-2-methylbenzaldehyde can be described using its InChI and SMILES notations:
InChI=1S/C10H11FO2/c1-3-13-9-5-4-8(6-12)7(2)10(9)11/h4-6H,3H2,1-2H3
CCOC1=C(C(=C(C=C1)C=O)C)F
The compound's molecular structure features:
4-Ethoxy-3-fluoro-2-methylbenzaldehyde is reactive under various conditions, participating in several types of chemical reactions:
Key reagents for these reactions include:
The mechanism of action for reactions involving 4-Ethoxy-3-fluoro-2-methylbenzaldehyde typically follows these pathways:
4-Ethoxy-3-fluoro-2-methylbenzaldehyde exhibits several notable physical properties:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C10H11FO2 |
Molecular Weight | 182.19 g/mol |
IUPAC Name | 4-Ethoxy-3-fluoro-2-methylbenzaldehyde |
InChI | InChI=1S/C10H11FO2/c1... |
Canonical SMILES | CCOC1=C(C(=C(C=C1)C=O)C)F |
4-Ethoxy-3-fluoro-2-methylbenzaldehyde has several scientific applications:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: